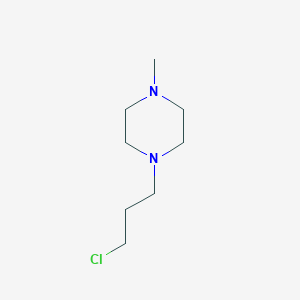

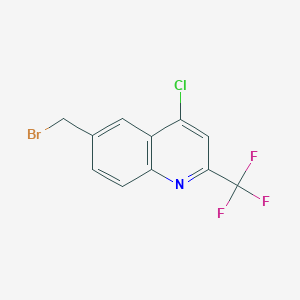

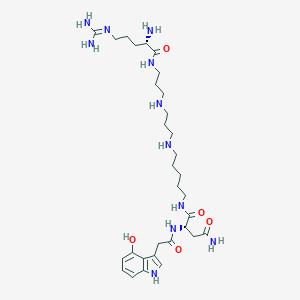

![molecular formula C7H8N4 B054525 N-Methylimidazo[1,2-A]pyrazin-8-amine CAS No. 117718-89-5](/img/structure/B54525.png)

N-Methylimidazo[1,2-A]pyrazin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methylimidazo[1,2-A]pyrazin-8-amine (abbreviated as 8-MeI) is a heterocyclic organic compound that belongs to the imidazo[1,2-a]pyrazine family. It is a mutagenic compound that is formed during the cooking of meat and fish at high temperatures, particularly during grilling and frying. 8-MeI has been identified as a potential human carcinogen by the International Agency for Research on Cancer (IARC).

Wirkmechanismus

The mechanism of action of N-Methylimidazo[1,2-A]pyrazin-8-amine involves the formation of DNA adducts. DNA adducts are formed when a mutagenic compound binds to DNA, resulting in a change in the DNA sequence. The formation of DNA adducts can lead to mutations, which can increase the risk of cancer. N-Methylimidazo[1,2-A]pyrazin-8-amine has been shown to form DNA adducts in vitro and in vivo.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of N-Methylimidazo[1,2-A]pyrazin-8-amine are not well understood. However, studies have shown that N-Methylimidazo[1,2-A]pyrazin-8-amine can induce DNA damage and mutations in vitro and in vivo. It has also been shown to be a potent mutagenic compound in bacterial and mammalian cell systems.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-Methylimidazo[1,2-A]pyrazin-8-amine in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful model compound for studying the effects of HCAs on DNA damage and mutagenesis. However, one limitation of using N-Methylimidazo[1,2-A]pyrazin-8-amine is that it is a potent mutagenic compound that can be hazardous to handle. Special precautions must be taken when working with N-Methylimidazo[1,2-A]pyrazin-8-amine to ensure the safety of researchers.

Zukünftige Richtungen

There are several future directions for research on N-Methylimidazo[1,2-A]pyrazin-8-amine. One area of research is the development of methods to reduce the formation of N-Methylimidazo[1,2-A]pyrazin-8-amine during cooking. This could involve the use of marinades or other cooking techniques that reduce the formation of HCAs. Another area of research is the development of methods to detect and quantify N-Methylimidazo[1,2-A]pyrazin-8-amine in food products. This could help to identify foods that are high in N-Methylimidazo[1,2-A]pyrazin-8-amine and develop strategies to reduce exposure to this compound. Finally, research could be conducted to develop methods to reduce the mutagenic and carcinogenic properties of N-Methylimidazo[1,2-A]pyrazin-8-amine. This could involve the development of compounds that can bind to N-Methylimidazo[1,2-A]pyrazin-8-amine and prevent it from binding to DNA.

Wissenschaftliche Forschungsanwendungen

N-Methylimidazo[1,2-A]pyrazin-8-amine has been extensively studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the effects of heterocyclic amines (HCAs) on DNA damage and mutation. HCAs are a group of mutagenic compounds that are formed during the cooking of meat and fish at high temperatures. The study of N-Methylimidazo[1,2-A]pyrazin-8-amine has provided insights into the mechanisms of HCA-induced DNA damage and mutagenesis.

Eigenschaften

CAS-Nummer |

117718-89-5 |

|---|---|

Produktname |

N-Methylimidazo[1,2-A]pyrazin-8-amine |

Molekularformel |

C7H8N4 |

Molekulargewicht |

148.17 g/mol |

IUPAC-Name |

N-methylimidazo[1,2-a]pyrazin-8-amine |

InChI |

InChI=1S/C7H8N4/c1-8-6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3,(H,8,9) |

InChI-Schlüssel |

KHEBQHMBQSIODT-UHFFFAOYSA-N |

SMILES |

CNC1=NC=CN2C1=NC=C2 |

Kanonische SMILES |

CNC1=NC=CN2C1=NC=C2 |

Synonyme |

N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

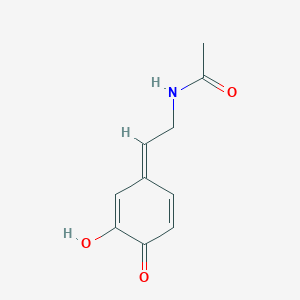

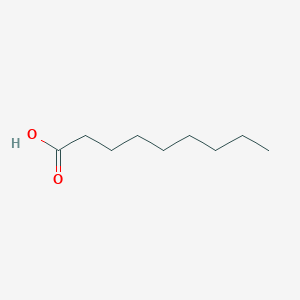

![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

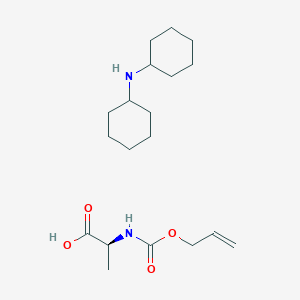

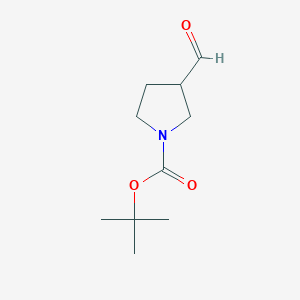

![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)

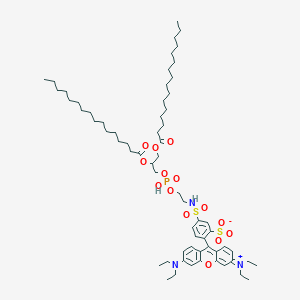

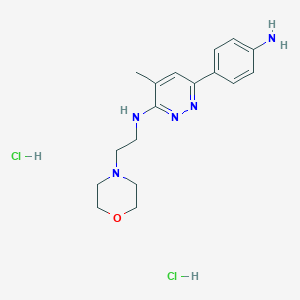

![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)

![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)